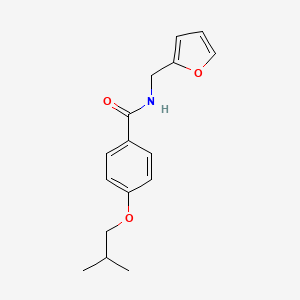
N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a member of the isoxazolecarboxamide family, which is known for its potential as a diagnostic tool in medical imaging. FMISO has been studied extensively for its ability to detect hypoxia, or low oxygen levels, in various tissues and organs. In
作用機序
FMISO is a radiopharmaceutical compound that is taken up by cells in proportion to their oxygen levels. In hypoxic cells, FMISO is reduced and trapped, leading to a build-up of radioactivity in these cells. This build-up of radioactivity can be detected using N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging, allowing for the visualization of hypoxic tissues and organs.
Biochemical and Physiological Effects:
FMISO is a relatively safe compound that has been extensively studied for its potential use in medical imaging. It has a short half-life and is rapidly eliminated from the body, minimizing the risk of radiation exposure. However, like all radiopharmaceuticals, FMISO can cause adverse effects in rare cases, such as allergic reactions or injection site reactions.
実験室実験の利点と制限
FMISO is a highly sensitive and specific radiopharmaceutical compound that can detect hypoxia in various tissues and organs. However, it is important to note that FMISO is not specific to tumors and can accumulate in other hypoxic tissues, such as the heart or liver. Additionally, the interpretation of FMISO N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide images can be complex and requires specialized training and expertise.
将来の方向性
There are several potential future directions for the use of FMISO in medical imaging. One area of research is the development of new radiopharmaceutical compounds that are more specific to tumors and have fewer off-target effects. Another area of research is the use of FMISO in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve the accuracy of tumor detection. Additionally, there is ongoing research into the use of FMISO in the monitoring of treatment response in cancer patients, which could help clinicians tailor treatment plans to individual patients.
In conclusion, FMISO is a radiopharmaceutical compound that has shown great potential as a diagnostic tool in medical imaging. Its ability to detect hypoxia in various tissues and organs, including tumors, has important implications for the diagnosis and treatment of cancer. While there are limitations to its use, ongoing research into the development of new radiopharmaceutical compounds and the use of FMISO in combination with other imaging techniques could help to overcome these limitations and improve the accuracy and specificity of tumor detection.
合成法
The synthesis of FMISO involves the reaction of 2-nitro-1,4-dichlorobenzene with furfuryl alcohol, followed by the addition of an isoxazolecarboxylic acid derivative. This reaction produces FMISO in high yield and purity. The synthesis of FMISO is a complex process that requires specialized equipment and expertise.
科学的研究の応用
FMISO has been extensively studied for its potential as a diagnostic tool in medical imaging. N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging using FMISO can detect hypoxia in various tissues and organs, including tumors. Hypoxic tumors are known to be more resistant to radiation therapy and chemotherapy, making them more difficult to treat. The ability to detect hypoxia in tumors using FMISO can help clinicians tailor treatment plans to individual patients, improving outcomes and reducing side effects.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUUDJQSHPLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)


![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)
